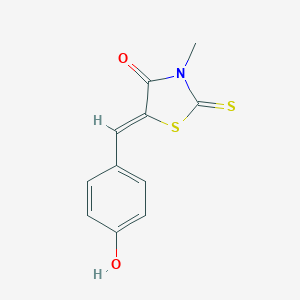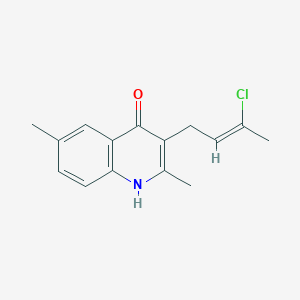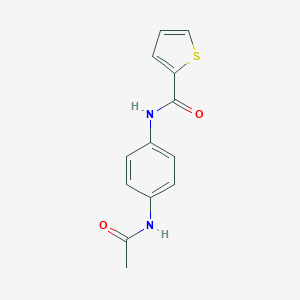![molecular formula C30H16N2O10S B404723 2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group linked to two N(p-phenylene) units, each of which is further connected to a 4’-(carboxy)phtalimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of N(p-phenylene)-4’-(carboxy)phtalimide: This intermediate can be synthesized by reacting p-phenylenediamine with phthalic anhydride under acidic conditions to form the phtalimide derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability.
Substitution: Functionalized aromatic compounds with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonyl-bis-N(p-phenylene)-4’-(methyl)phtalimide: Similar structure but with a methyl group instead of a carboxy group.
Sulfonyl-bis-N(p-phenylene)-4’-(hydroxy)phtalimide: Contains a hydroxy group, leading to different chemical reactivity.
Uniqueness
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is unique due to the presence of the carboxy group, which imparts distinct chemical properties and potential applications. This functional group allows for further derivatization and enhances the compound’s solubility and reactivity.
Eigenschaften
Molekularformel |
C30H16N2O10S |
|---|---|
Molekulargewicht |
596.5g/mol |
IUPAC-Name |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C30H16N2O10S/c33-25-21-11-1-15(29(37)38)13-23(21)27(35)31(25)17-3-7-19(8-4-17)43(41,42)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40) |
InChI-Schlüssel |
JVESSQOPBQIZIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)


![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)
![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)


![2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B404656.png)

![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)

